Salicylcurcumin

描述

水杨基姜黄素是姜黄素的合成类似物,姜黄素是一种天然多酚类化合物,源自姜黄(Curcuma longa)的根茎。 该化合物在其酚环上具有邻位羟基,与水杨酸盐类似 。 与天然姜黄素相比,水杨基姜黄素具有更高的生物利用度和治疗潜力,因此引起了人们的关注 .

准备方法

合成路线和反应条件: 水杨基姜黄素可以通过多步过程合成,该过程包括在碱的存在下,水杨醛与乙酰丙酮的缩合,然后是环化和随后的氧化 。反应条件通常包括:

缩合: 水杨醛和乙酰丙酮在氢氧化钠等碱的存在下反应。

环化: 中间产物在酸性条件下发生环化。

氧化: 最后一步涉及使用高锰酸钾等氧化剂进行氧化。

工业生产方法: 水杨基姜黄素的工业生产涉及类似的合成路线,但规模更大。 该工艺针对更高的产量和纯度进行了优化,通常采用连续流动反应器和先进的纯化技术,如色谱法 .

化学反应分析

反应类型: 水杨基姜黄素会发生各种化学反应,包括:

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在受控条件下使用卤素和硝化剂等亲电试剂.

主要产物:

氧化产物: 醌和其他氧化衍生物。

还原产物: 具有改变的生物活性的水杨基姜黄素的还原形式。

取代产物: 具有潜在治疗应用的各种取代衍生物.

科学研究应用

Cancer Research

Salicylcurcumin has been investigated for its anticancer properties, particularly in relation to colon cancer. Studies have shown that this compound can significantly reduce tumor size and number in animal models. In a study involving male Wistar rats subjected to 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis, administration of this compound (80 mg/kg) resulted in:

- Reduction in Tumor Incidence : this compound treatment led to a notable decrease in the number and size of tumors.

- Lipid Peroxidation Inhibition : The compound effectively lowered levels of lipid peroxidation, indicating reduced oxidative stress.

- Enhanced Antioxidant Enzyme Activity : this compound increased the activities of glutathione peroxidase (GPx), glutathione S-transferase (GST), superoxide dismutase (SOD), and catalase (CAT) in the liver, suggesting a protective mechanism against oxidative damage .

Anti-inflammatory Applications

The anti-inflammatory potential of this compound has been explored in various studies. Its structure allows it to modulate inflammatory pathways effectively. Key findings include:

- Inhibition of Pro-inflammatory Cytokines : this compound has been shown to downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Reduction of Inflammatory Markers : In models of acute inflammation, this compound administration resulted in decreased levels of markers such as C-reactive protein (CRP) and prostaglandin E2 (PGE2) .

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage. Its antioxidant effects can be summarized as follows:

- Scavenging Free Radicals : The compound effectively neutralizes free radicals, thereby preventing cellular damage.

- Enhancement of Endogenous Antioxidants : this compound promotes the synthesis of endogenous antioxidants, contributing to overall cellular health .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. Studies indicate that it can protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

- Mechanism of Action : this compound appears to inhibit pathways leading to neuronal cell death and enhances cell survival through its antioxidant properties .

Case Studies and Experimental Evidence

Several case studies highlight the efficacy of this compound in various experimental settings:

作用机制

水杨基姜黄素通过多种机制发挥作用:

抗氧化活性: 它清除活性氧,减少氧化应激,防止细胞损伤.

抗炎作用: 通过抑制炎症反应中涉及的关键酶和细胞因子来调节炎症途径.

抗癌活性: 通过激活促凋亡途径和抑制细胞增殖,诱导癌细胞凋亡.

神经保护作用: 它保护神经元免受氧化损伤和炎症,可能预防神经退行性疾病.

相似化合物的比较

水杨基姜黄素与其他姜黄素类似物进行比较,例如:

双脱甲氧基姜黄素: 两种酚类物质均缺乏甲氧基,与水杨基姜黄素类似,但羟基的位置不同.

脱甲氧基姜黄素: 酚环上含有一个甲氧基和一个羟基.

四氢姜黄素: 姜黄素的氢化衍生物,具有增强的稳定性和生物利用度.

水杨基姜黄素的独特性: 水杨基姜黄素的独特结构,含有邻位羟基,增强了其抗氧化和抗炎特性,与其他姜黄素类似物相比。 这种结构修饰还提高了其生物利用度和治疗潜力 .

生物活性

Salicylcurcumin, a synthetic analog of curcumin, has garnered attention for its potential biological activities, particularly in the fields of cancer research, anti-inflammatory responses, and metabolic regulation. This article delves into the various biological activities of this compound, supported by empirical data, case studies, and comprehensive research findings.

Overview of this compound

This compound is characterized by the incorporation of a salicylic acid moiety into the curcumin structure. This modification enhances its bioavailability and therapeutic efficacy compared to curcumin alone. Studies have shown that this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. A study conducted by Devasena et al. demonstrated that this compound administration (80 mg/kg) in male Wistar rats subjected to 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis resulted in:

- Reduction in lipid peroxidation (LPO) : this compound significantly lowered LPO levels compared to control groups.

- Enhanced antioxidant enzyme activity : Activities of glutathione peroxidase (GPx), glutathione S-transferase (GST), superoxide dismutase (SOD), and catalase (CAT) were notably increased in the liver tissues of treated rats .

Anti-inflammatory Effects

This compound's anti-inflammatory effects have been documented in various studies. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. For instance:

- Inhibition of NF-κB : this compound has been shown to suppress the expression of NF-κB regulated genes involved in inflammation .

- Reduction in inflammatory markers : In animal models, this compound treatment led to a decrease in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators of inflammation .

Anticancer Properties

This compound exhibits promising anticancer activity across various cancer cell lines. Its mechanisms include induction of apoptosis and inhibition of cell proliferation:

- Cell Viability Studies : In vitro studies have demonstrated that this compound reduces cell viability in different cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound showed IC50 values indicating effective cytotoxicity at low concentrations .

- Mechanistic Insights : this compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, promoting pro-apoptotic signals while inhibiting anti-apoptotic pathways .

Metabolic Regulation

Recent investigations have highlighted this compound's role in metabolic disorders:

- Antihyperlipidemic Effects : A study evaluated the effects of this compound on lipid profiles in rats fed a high-fat diet. Results indicated a significant reduction in total cholesterol and triglycerides after 45 days of treatment with this compound compared to controls .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Total Cholesterol (mg/dL) | 250 ± 15 | 180 ± 12 |

| Triglycerides (mg/dL) | 150 ± 10 | 90 ± 8 |

| LDL Cholesterol (mg/dL) | 160 ± 12 | 100 ± 10 |

Case Studies

Several case studies have reinforced the findings regarding this compound's efficacy:

- Colon Carcinogenesis Model : In a controlled study involving DMH-induced colon cancer in rats, this compound administration resulted in a significant decrease in tumor incidence and size compared to untreated groups .

- Obesity and Metabolic Syndrome : In models assessing obesity-related metabolic disorders, this compound exhibited beneficial effects on weight management and metabolic parameters, suggesting its potential as a therapeutic agent for metabolic syndrome .

属性

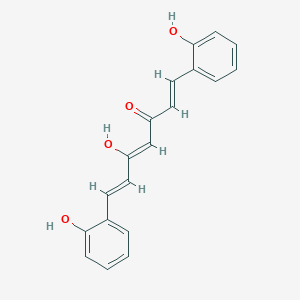

IUPAC Name |

(1E,4Z,6E)-5-hydroxy-1,7-bis(2-hydroxyphenyl)hepta-1,4,6-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c20-16(11-9-14-5-1-3-7-18(14)22)13-17(21)12-10-15-6-2-4-8-19(15)23/h1-13,20,22-23H/b11-9+,12-10+,16-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTJEXHNRBHKKK-QHVQDVIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=CC(=O)C=CC2=CC=CC=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=C/C(=O)/C=C/C2=CC=CC=C2O)/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key finding of the research paper regarding Salicylcurcumin's activity?

A1: The research paper "Curcumin analogue inhibits lipid peroxidation in a freshwater teleost, Anabas testudineus (Bloch)—an in vitro and in vivo study" [] investigates the antioxidant potential of a curcumin analogue. While the paper doesn't specifically name the analogue as this compound, it explores the effects of a curcumin analogue on lipid peroxidation, a process involving free radical damage to lipids. The study found that this curcumin analogue exhibited significant antioxidant activity by inhibiting lipid peroxidation in both in vitro and in vivo settings using a freshwater fish model. This suggests potential applications of this curcumin analogue in mitigating oxidative stress.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。